Direct Route to 2-Methylbenzo[b]furans: Product Divergence versus Unhalogenated Allyl Phenyl Ethers
((2-Chloro-2-propenyl)oxy)benzene undergoes thermal rearrangement to directly yield 2-methylbenzo[b]furan derivatives in good yield. In contrast, unhalogenated allyl phenyl ethers under analogous thermal Claisen rearrangement conditions produce o-allylphenols rather than benzofuran scaffolds [1]. The chloroallyl substituent promotes an abnormal Claisen rearrangement pathway followed by in situ dehydrohalogenation and cyclization, eliminating the need for a separate halogenation step that would be required when starting from allyl phenyl ether [2].
| Evidence Dimension | Reaction outcome after thermal rearrangement |
|---|---|
| Target Compound Data | 2-Methylbenzo[b]furan derivatives (reported in good yield) |
| Comparator Or Baseline | Unhalogenated allyl phenyl ethers produce o-allylphenols |
| Quantified Difference | Product class divergence: benzofuran vs. phenol; eliminates one synthetic step (halogenation) |
| Conditions | Thermal rearrangement conditions (exact temperature and solvent not fully specified in available abstracts) |
Why This Matters
This provides a one-step route to a privileged benzofuran scaffold rather than requiring multi-step sequences, reducing synthetic burden and procurement costs for medicinal chemistry programs targeting benzofuran-containing pharmacophores.
- [1] Anderson, W. K.; LaVoie, E. J. Synthesis of 2-methylbenzo[b]furans and 2-methylbenzo[b]thiophens. J. Chem. Soc., Chem. Commun., 1974, 174a. DOI: 10.1039/C3974000174A. View Source
- [2] Kaufman, K. D. Process for making α-loweralkylfurocoumarins. US Patent 4,216,154, August 5, 1980. View Source
